![molecular formula C19H18N2O4 B2713808 1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1798029-49-8](/img/structure/B2713808.png)
1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Cyclopropylisoxazole-3-carbonyl chloride” is a chemical compound with the CAS Number: 53064-58-7 . It has a molecular weight of 171.58 . Another related compound is “5-Cyclopropylisoxazole-3-carboxylic acid” with the CAS Number: 110256-15-0 . It has a molecular weight of 153.14 .
Synthesis Analysis
The synthesis of isoxazole derivatives is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The Inchi Code for “5-Cyclopropylisoxazole-3-carbonyl chloride” is 1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Cyclopropylisoxazole-3-carbonyl chloride” include a molecular weight of 171.58, and it should be stored in a refrigerated environment . The “5-Cyclopropylisoxazole-3-carboxylic acid” has a molecular weight of 153.14 .Scientific Research Applications
Sigma Receptor Affinity and Selectivity
Compounds related to Lu 28-179, including spiro[isobenzofuran-1(3H),4'-piperidines] and derivatives, have been synthesized and evaluated for their sigma ligands affinity and selectivity. These studies aim to understand the structural factors influencing sigma 1/sigma 2 affinity and selectivity. It was found that the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] plays a crucial role in determining both affinity and selectivity for sigma receptors. Compounds with certain N-substituents demonstrate high affinity for sigma 2 binding sites while retaining selectivity for sigma 2 over sigma 1 binding sites. This selectivity is significant for the potential therapeutic targeting of sigma receptors in various CNS disorders (Moltzen, Perregaard, & Meier, 1995).
Potential CNS Applications
Spiro[isobenzofuran-1(3H),4'-piperidines] and their analogs have been explored for potential central nervous system (CNS) applications, indicating their relevance in the development of novel therapeutic agents. The modification of these compounds has led to derivatives with significant inhibitory activity against tetrabenazine-induced ptosis, a model for evaluating potential antidepressant activity. These findings suggest the utility of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives in CNS research, with a focus on antidepressant and antipsychotic drug development (Bauer et al., 1976).
Structural Modifications and Biological Evaluation
Further research into the structural modification of spiro[isobenzofuran-1(3H),4'-piperidines] has led to the synthesis of derivatives with varied biological activities. These activities include antitetrabenazine effects, indicating the potential for these compounds to influence neurotransmitter systems involved in mood and movement disorders. The exploration of different N-substituents and the impact of substituents on the isobenzofuran moiety provide insights into the design of compounds with selective biological activities (Klioze, Bauer, & Geyer, 1977).
Safety and Hazards
properties
IUPAC Name |
1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(15-10-16(25-20-15)12-6-7-12)21-9-3-8-19(11-21)14-5-2-1-4-13(14)18(23)24-19/h1-2,4-5,10,12H,3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPNBLVKIFICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=NOC(=C3)C4CC4)C5=CC=CC=C5C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

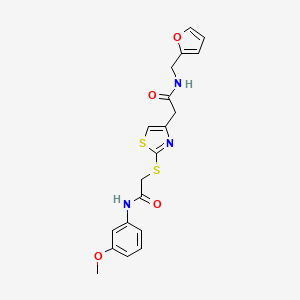
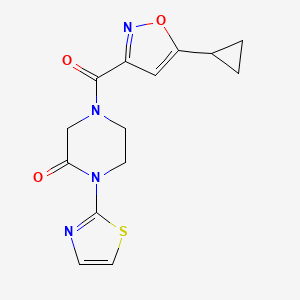



![4-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2713735.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide](/img/structure/B2713738.png)

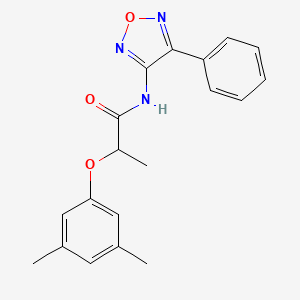
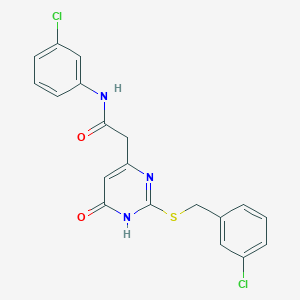
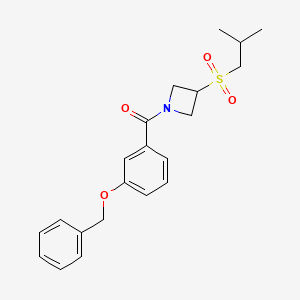
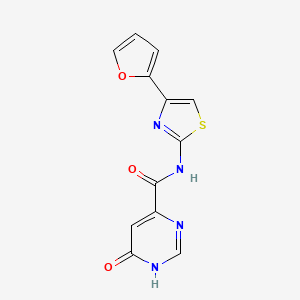
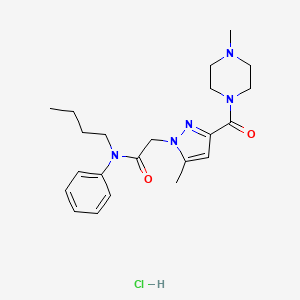
![1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2713748.png)